4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the piperidine moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The subsequent coupling with 3-(2-methylpiperidin-1-yl)propylamine is carried out under basic conditions, often using a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-2-(3-methylpiperidin-1-yl)pyridine
- 3,5-Dibromo-2-(4-methylpiperidin-1-yl)pyridine
Uniqueness
4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a piperidine moiety. This combination of features can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br2N3O/c1-10-5-2-3-7-19(10)8-4-6-17-14(20)12-9-11(15)13(16)18-12/h9-10,18H,2-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKODBFUOXJVMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=CC(=C(N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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